molecular formula C11H8BrNOS B8272973 2-(3-Bromophenylthio)-3-pyridinol CAS No. 263390-44-9

2-(3-Bromophenylthio)-3-pyridinol

Cat. No.: B8272973
CAS No.: 263390-44-9
M. Wt: 282.16 g/mol
InChI Key: AFOSMKFBXINHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenylthio)-3-pyridinol is a substituted pyridinol derivative featuring a bromophenylthio group at the 2-position of the pyridine ring. Pyridinol derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

263390-44-9

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

2-(3-bromophenyl)sulfanylpyridin-3-ol

InChI

InChI=1S/C11H8BrNOS/c12-8-3-1-4-9(7-8)15-11-10(14)5-2-6-13-11/h1-7,14H

InChI Key

AFOSMKFBXINHNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SC2=C(C=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 2-(3-Bromophenylthio)-3-pyridinol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties
2-(3-Bromophenylthio)-3-pyridinol* C₁₁H₈BrNOS ~284.16 Bromophenylthio Likely lower solubility, higher lipophilicity
2-(4-Methoxyphenyl)-3-pyridinol C₁₂H₁₁NO₂ 201.225 Methoxyphenyl Moderate solubility, planar structure
2-(Methylthio)-3-pyridinol C₆H₇NOS 141.191 Methylthio Higher volatility, lower melting point
2-[(Dimethylamino)methyl]-3-pyridinol C₈H₁₂N₂O 152.197 Dimethylaminomethyl Basic character, enhanced water solubility
3-Pyridinol (parent compound) C₅H₅NO 95.09 None mp 129°C, high crystallinity

*Estimated based on substituent contributions.

Key Observations :

  • Electronic Effects: The bromophenylthio group is electron-withdrawing, which may reduce the electron density of the pyridine ring compared to electron-donating groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂). This could influence reactivity in electrophilic substitution reactions .
  • Lipophilicity: The bromine atom and aromatic thioether in 2-(3-Bromophenylthio)-3-pyridinol likely increase lipophilicity, enhancing membrane permeability compared to polar analogs like 2-(4-Methoxyphenyl)-3-pyridinol .

Reactivity Differences :

  • Oxidation: The methylthio group in 2-(Methylthio)-3-pyridinol can oxidize to sulfoxide or sulfone derivatives, whereas the bromophenylthio group may resist oxidation due to steric hindrance .
  • Bioconversion: Alkenyl-substituted pyridinols undergo epoxidation or N-oxidation in enzymatic systems ; the bulky bromophenylthio group in 2-(3-Bromophenylthio)-3-pyridinol may hinder such transformations.

Research Findings and Gaps

  • Antioxidant Performance: Methoxy and dimethylamino groups enhance antioxidant activity , but the bromophenylthio group’s impact remains unstudied.
  • Synthetic Challenges : Low-temperature reactions are critical for preserving the bromophenylthio group’s integrity, as seen in analogous syntheses .
  • Ecotoxicity : Brominated compounds may pose ecological risks, necessitating further study .

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